Amylocaine - 644-26-8

Amylocaine

Catalog Number: EVT-368554
CAS Number: 644-26-8
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Stovaine is a benzoate ester.
Despite the introduction of using cocaine injections for regional anesthesia in 1884, non-addictive substitutes were sought after immediately. Finally, in 1903 the world's first synthetic and non-addictive local anesthetic, amylocaine, was synthesized and patented under the name Forneaucaine by Ernest Fourneau at the Pasteur Institute. Elsewhere in English speaking countries it was referred to as Stovaine, given the meaning of the French word 'fourneau' as 'stove' in English. Although amylocaine could be administered topically or injected, it was most widely used for spinal anesthesia. Even though it certainly possessed less severe side effects than cocaine, the eventual development and clinical use of newer, more effective, and even safer local anesthetics like lidocaine, bupivicaine, and prilocaine in the 1940s and 1950s superseded and made the use of amylocaine obsolete.
Source and Classification
  • Source: Amylocaine was synthesized for clinical use as a safer alternative to cocaine, addressing the need for effective local anesthetics without the associated risks of addiction.
  • Classification: It falls under the amino ester category of local anesthetics, which are commonly used in medical procedures to provide localized pain relief.
Synthesis Analysis

The synthesis of amylocaine involves several key steps:

  1. Starting Material: The synthesis begins with chloroacetone.
  2. Grignard Reaction: Chloroacetone undergoes a Grignard reaction with magnesium ethyl bromide to yield 1-chloro-2-methyl-butan-2-ol.
  3. Dimethylamine Reaction: This intermediate is then heated with dimethylamine to produce 1-(dimethylamino)-2-methylbutan-2-ol.
  4. Esterification: Finally, esterification with benzoyl chloride completes the synthesis of amylocaine.
ChloroacetoneGrignard1 chloro 2 methyl butan 2 olDimethylamine1 dimethylamino 2 methylbutan 2 olBenzoyl chlorideAmylocaine\text{Chloroacetone}\xrightarrow{\text{Grignard}}\text{1 chloro 2 methyl butan 2 ol}\xrightarrow{\text{Dimethylamine}}\text{1 dimethylamino 2 methylbutan 2 ol}\xrightarrow{\text{Benzoyl chloride}}\text{Amylocaine}
Molecular Structure Analysis

The molecular structure of amylocaine is defined by its specific arrangement of atoms:

  • Molecular Formula: C₁₃H₁₉NO₂
  • Molecular Weight: 235.30 g/mol
  • IUPAC Name: 1-(dimethylamino)-2-methylbutan-2-yl 4-methylbenzoate

Structural Data

  • Melting Point: Approximately 39 °C
  • Solubility: Amylocaine is soluble in organic solvents but has limited water solubility.
  • Functional Groups: The presence of an ester group contributes to its anesthetic properties.
Chemical Reactions Analysis

Amylocaine undergoes various chemical reactions that are crucial for its function as a local anesthetic:

  1. Hydrolysis: In aqueous environments, amylocaine can hydrolyze into its constituent parts, which affects its duration and potency as an anesthetic.
  2. Interaction with Sodium Channels: The primary mechanism involves binding to sodium channels in nerve membranes, preventing depolarization and thus blocking nerve conduction.

Technical Details

The stability and reactivity of amylocaine can be influenced by pH levels and temperature, which are critical factors in clinical applications.

Mechanism of Action

The mechanism by which amylocaine exerts its anesthetic effects involves:

  1. Sodium Channel Blockade: Amylocaine binds preferentially to the inactive state of voltage-gated sodium channels, inhibiting the influx of sodium ions during depolarization.
  2. Prevention of Action Potentials: This blockade prevents the generation and propagation of action potentials along nerve fibers, leading to localized numbness.

Data on Mechanism

Research indicates that the effectiveness of amylocaine can be influenced by factors such as lipid solubility and molecular structure, which affect its ability to penetrate nerve membranes.

Physical and Chemical Properties Analysis

Amylocaine exhibits several notable physical and chemical properties:

  • Physical State: Typically appears as a white crystalline solid or powder.
  • pKa Value: Approximately 8.9, indicating its behavior as a weak base.
  • Log P (Partition Coefficient): Reflects moderate lipophilicity, influencing its absorption and distribution characteristics.

Relevant Data

Amylocaine's physical properties make it suitable for various medical applications where localized anesthesia is required without systemic effects.

Applications

Amylocaine has been primarily used in medical settings for:

  • Spinal Anesthesia: Its effectiveness in providing localized anesthesia for surgical procedures.
  • Research Applications: Studies on local anesthetics have utilized amylocaine as a reference compound for understanding nerve conduction mechanisms and developing new anesthetic agents.
Historical Development and Early Applications of Amylocaine

Emergence as the First Synthetic Local Anesthetic

Amylocaine (C₁₄H₂₁NO₂), synthesized under the chemical name 1-(dimethylamino)-2-methylbutan-2-yl benzoate, holds the distinction of being the first synthetic local anesthetic introduced to medical practice. Prior to its development in 1903, the only available local anesthetic was naturally occurring cocaine, isolated from coca leaves and first used clinically in 1884 by Carl Koller for ophthalmic anesthesia. Cocaine's significant drawbacks—including high addiction potential, cardiovascular toxicity (hypertension, arrhythmias), and central nervous system excitation—created an urgent need for safer alternatives. Amylocaine represented a revolutionary approach: a purpose-designed synthetic compound created through organic chemistry to mimic cocaine's anesthetic properties while eliminating its dangerous side effects. Its molecular structure featured a benzoate ester linked to a tertiary amine chain, establishing the foundational architecture for future local anesthetics. This structural innovation allowed sodium channel blockade without monoamine reuptake inhibition—the mechanism underlying cocaine's addictive properties and systemic toxicity [1] [3] [6].

Table 1: Fundamental Comparison of Cocaine and Amylocaine Properties

CharacteristicCocaineAmylocaine
OriginNatural alkaloid (Erythroxylum coca)Synthetic
Chemical ClassificationTropane alkaloidAmino ester
Year Introduced1884 (medical use)1903
Primary MechanismNa⁺ channel blockade + monoamine reuptake inhibitionSelective Na⁺ channel blockade
Vasoconstrictive PropertiesSignificantMinimal
Addiction PotentialHighNone documented

Ernest Fourneau’s Contributions at the Pasteur Institute (1903)

The synthesis of amylocaine was accomplished through the pioneering work of French medicinal chemist Ernest Fourneau (1872-1949) at the Pasteur Institute in Paris. Educated under eminent German chemists including Hermann Emil Fischer and Richard Willstätter, Fourneau possessed exceptional expertise in organic synthesis that he applied to pharmaceutical development. His systematic approach involved molecular simplification of cocaine's complex tropane structure while retaining its essential anesthetic pharmacophore. The synthesis commenced with chloroacetone (1), which underwent a Grignard reaction with magnesium ethyl bromide to yield 1-chloro-2-methyl-butan-2-ol (2). Subsequent heating with dimethylamine produced the intermediate 1-(dimethylamino)-2-methylbutan-2-ol (3). Final esterification with benzoyl chloride completed amylocaine synthesis (4). Fourneau patented this novel compound under the trade name Stovaine—a linguistic pun fusing the English translation of "Fourneau" (stove) with the suffix "-caine" common to anesthetics. This naming convention deliberately positioned the drug within the emerging class of synthetic alternatives to cocaine. Under Fourneau's direction, the Pasteur Institute became Europe's epicenter for pharmaceutical innovation, with amylocaine representing the first in a series of therapeutic breakthroughs that established the fundamental principles of rational drug design [1] [7].

Table 2: Key Milestones in Fourneau's Development of Amylocaine

YearEventSignificance
1903Synthesis achieved at Pasteur InstituteFirst complete synthetic route for a local anesthetic
1904Patent filed under name "Stovaine"Commercial protection and scientific recognition
1904Publication in Bulletin des sciences pharmacologiquesDissemination of synthesis methodology and early applications
1907Industrial-scale production by Poulenc FrèresBroader clinical availability across Europe

Adoption in Spinal Anesthesia and Early Surgical Practices

Amylocaine found its primary clinical application in spinal anesthesia, addressing a critical limitation of cocaine—its unsuitability for neuraxial administration due to neurotoxicity concerns. Following August Bier's landmark 1898 demonstration of cocaine spinal anesthesia (and the harrowing self-experimentation that caused him and his assistant severe post-dural puncture headaches), surgeons urgently sought safer intrathecal agents. French surgeon Théodore Tuffier became the foremost advocate for amylocaine in spinal procedures after methodically evaluating its safety profile. By 1905, amylocaine was being routinely administered in the L3-L4 interspace using Quincke-type needles, producing reliable sensory blockade for lower abdominal and extremity surgeries. Its adoption represented a procedural revolution—enabling surgeries below the umbilicus without general anesthesia, which carried significant risks in the pre-intubation era. Notably, surgeon Oskar Kreis reported in 1909 the successful use of amylocaine spinal anesthesia for obstetric procedures during second-stage labor, demonstrating preserved uterine contraction while eliminating pain. This application was particularly significant given the high maternal mortality associated with general anesthesia during childbirth. Contemporary case series documented approximately 40-60 minutes of surgical anesthesia following intrathecal amylocaine injection—sufficient duration for procedures like hemorrhoidectomies, appendectomies, and lower limb amputations. The compound's moderate lipid solubility provided favorable diffusion characteristics in cerebrospinal fluid compared to cocaine's erratic spread, though baricity control remained primitive (often relying on simple glucose additives) [1] [4] [8].

Table 3: Early Adopters of Amylocaine Spinal Anesthesia

ClinicianGeographic LocationContributions
Théodore TuffierParis, FranceStandardized lumbar injection technique at L3-L4
Oskar KreisBasel, SwitzerlandPioneered obstetric spinal anesthesia (1909)
Dudley TaitSan Francisco, USAEarly American adoption for urologic surgery
Rudolph MatasNew Orleans, USACombined amylocaine with intrathecal morphine

Transition from Cocaine-Based Anesthetics to Synthetic Alternatives

Amylocaine's introduction catalyzed a paradigm shift from plant-derived alkaloids to synthetic alternatives in local anesthesia. Despite cocaine's powerful anesthetic properties, its clinical utility was severely limited by well-documented toxicity: by 1900, numerous cases of fatal cardiac arrhythmias, seizures, and provider addiction had been reported. The medical community actively sought solutions through pharmaceutical chemistry. Amylocaine demonstrated that ester-based synthetic compounds could effectively block nerve conduction without cocaine's sympathomimetic effects, primarily because it lacked the tropane ring structure responsible for monoamine reuptake inhibition. This success inspired rapid development of next-generation agents: procaine (synthesized by Alfred Einhorn in 1905, marketed as Novocain) offered improved hydrolytic stability, while tetracaine (1930s) provided extended duration. The structural innovations pioneered with amylocaine—combining a lipophilic aromatic ring with a hydrophilic tertiary amine via an ester linkage—became the blueprint for these successors. By 1920, amylocaine's clinical use had declined due to the introduction of more metabolically stable compounds, but its legacy endured. It established the proof-of-concept that rationally designed synthetic molecules could surpass natural alkaloids in safety and specificity, thereby launching the modern era of local anesthetic development that progressed through amino-amides (lidocaine, 1943) to contemporary agents like ropivacaine (1996) [3] [6] [10].

Table 4: Progression of Synthetic Local Anesthetics Following Amylocaine

DecadeCompoundChemical ClassKey Advancement
1900sAmylocaine (Stovaine)Amino esterFirst synthetic prototype
1900sProcaine (Novocaine)Amino esterImproved hydrolytic stability
1930sTetracaineAmino esterExtended duration of action
1940sLidocaineAmino amideEnhanced metabolic stability, lower allergy
1950sBupivacaineAmino amideLong-acting surgical anesthesia
1990sRopivacaineAmino amideReduced cardiotoxicity (chiral design)

Properties

CAS Number

644-26-8

Product Name

Amylocaine

IUPAC Name

[1-(dimethylamino)-2-methylbutan-2-yl] benzoate

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

InChI

InChI=1S/C14H21NO2/c1-5-14(2,11-15(3)4)17-13(16)12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3

InChI Key

FDMBBCOBEAVDAO-UHFFFAOYSA-N

SMILES

CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1

Synonyms

Amyleine
amylocaine
amylocaine hydrochloride
Dolodent
Stovaine

Canonical SMILES

CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.